9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid
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Overview
Description
9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C17H14O4. It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 7 positions and two methyl groups at the 9 position. This compound is of significant interest in various fields due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid typically involves the reaction of fluorene derivatives with suitable reagents. One common method includes the reaction of fluorene-2,7-diboronic acid with methyl lithium, followed by treatment with chloromethane to introduce the dimethyl groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metals. These complexes can exhibit unique electronic and optical properties, making them useful in various applications .
Comparison with Similar Compounds
9,9-Dimethylfluorene: A simpler derivative without the carboxylic acid groups.
9,9-Dioctylfluorene: A derivative with longer alkyl chains, used in organic electronics.
Fluorene-2,7-diboronic acid: A precursor in the synthesis of various fluorene derivatives .
Uniqueness: 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and dimethyl groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
690272-91-4 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
9,9-dimethylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C17H14O4/c1-17(2)13-7-9(15(18)19)3-5-11(13)12-6-4-10(16(20)21)8-14(12)17/h3-8H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
MEXVHYTXKJZDCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
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